molecular formula C8H14ClNO2 B2823207 rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride CAS No. 2089245-43-0

rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride

Cat. No.: B2823207
CAS No.: 2089245-43-0
M. Wt: 191.66
InChI Key: FIJLERQQZPKBCY-HNJRQZNRSA-N
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Description

rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride is a chemical compound with a complex structure

Preparation Methods

The synthesis of rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of specific starting materials under controlled conditions to form the desired compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry and yield. Industrial production methods may vary, but they typically involve scaling up the laboratory procedures to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol.

Scientific Research Applications

rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems and its interactions with various biomolecules. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride can be compared with other similar compounds, such as rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride and rac-(3aR,6aR)-5-(methoxycarbonyl)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid . These compounds share some structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its reactivity and interactions with other molecules.

Properties

IUPAC Name

(3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(8)9-5-4-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJLERQQZPKBCY-HNJRQZNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CCN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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